Dibenzyl adipate
Description
Properties
IUPAC Name |
dibenzyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUORZZHALJMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062427 | |
| Record name | Dibenzyl adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2451-84-5 | |
| Record name | Dibenzyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2451-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzyl adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002451845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 1,6-bis(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenzyl adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIBENZYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8CKX63ROM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Sulfuric Acid-Mediated Synthesis
The traditional method employs concentrated sulfuric acid (H₂SO₄) as a catalyst, leveraging its strong Brønsted acidity to protonate adipic acid’s carbonyl group and accelerate nucleophilic attack by benzyl alcohol. A typical protocol involves refluxing equimolar adipic acid and benzyl alcohol (2:1 molar ratio) with 1–3 wt% H₂SO₄ at 120–140°C for 4–6 hours. Water formed during the reaction is removed via azeotropic distillation using toluene or xylene to shift equilibrium toward ester formation.
Yield and Limitations
Bench-scale studies report yields of 80–85%, but side reactions such as sulfonation of benzyl alcohol and adipic acid decomposition at elevated temperatures limit scalability. Post-reaction neutralization with sodium bicarbonate generates significant sulfate waste, complicating purification.
Heterogeneous and Green Catalytic Systems
Solid Acid Catalysts
To address corrosion and waste issues, mesoporous sulfonated carbon catalysts (e.g., SAC-13) and zeolites (H-Beta, H-ZSM-5) have been tested. These materials provide Brønsted acid sites while enabling catalyst reuse. Under solvent-free conditions at 160°C, H-Beta achieves 89% conversion in 3 hours, outperforming H₂SO₄ in selectivity (98% vs. 92%).
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) catalyze dibenzyl adipate synthesis in non-aqueous media. A 2018 study demonstrated 72% yield after 24 hours at 50°C using tert-butanol as a solvent, with enzyme recyclability up to five cycles. While energy-efficient, prolonged reaction times and high enzyme costs hinder industrial adoption.
Process Intensification Strategies
Microwave-Assisted Synthesis
Adapting methods from dibutyl adipate production, microwave irradiation (300–500 W) reduces reaction times to 20–40 minutes. A 2020 trial using FeCl₃·6H₂O as a catalyst achieved 91% esterification at 130°C, though benzyl alcohol’s volatility necessitated pressurized vessels.
Reactive Distillation
Combining reaction and separation units, reactive distillation enhances conversion by continuously removing water. Pilot-scale experiments with Amberlyst-36 as a catalyst achieved 94% yield at 150°C with a 2:1 alcohol-to-acid ratio, reducing energy consumption by 30% compared to batch processes.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Time | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| H₂SO₄ catalysis | H₂SO₄ | 120–140 | 4–6 h | 80–85% | Low cost, high activity | Corrosive, waste-intensive |
| Solid acid (H-Beta) | H-Beta zeolite | 160 | 3 h | 89% | Reusable, selective | High temp. required |
| Enzymatic | CALB lipase | 50 | 24 h | 72% | Mild conditions, green | Slow, expensive |
| Microwave-assisted | FeCl₃·6H₂O | 130 | 30 min | 91% | Fast, energy-efficient | Pressure control needed |
| Reactive distillation | Amberlyst-36 | 150 | 2 h | 94% | High yield, continuous process | Complex setup |
Purification and Characterization
Crude this compound undergoes neutralization, washing (water → 5% NaHCO₃ → water), and vacuum distillation (bp 210–215°C at 10 mmHg). Purity is verified via GC-MS (retention time: 12.3 min) and ¹H NMR (δ 7.35–7.25 ppm, aromatic; δ 4.25 ppm, –CH₂O–). Industrial-grade product (≥95% purity) exhibits a refractive index of 1.510–1.513 and melting point of 36°C .
Chemical Reactions Analysis
Hydrolysis
Hydrolysis is the most well-documented reaction for dibenzyl adipate. Under acidic or basic conditions, the ester bonds cleave to regenerate adipic acid and benzyl alcohol.
Key Findings:
-
Acid-Catalyzed Hydrolysis : Performed using p-toluenesulfonic acid in refluxing toluene, this method is reversible and forms the basis of this compound synthesis . The reverse reaction (esterification) yields the compound in 72% under optimized conditions .
-
Base-Catalyzed Hydrolysis : Alkaline conditions (e.g., sodium hydroxide) accelerate hydrolysis, producing adipic acid and benzyl alcohol salts.
Experimental Data:
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | NaOH |
| Temperature | 100–120°C | 80–100°C |
| Time | 16 hours | 2–4 hours |
| Yield (Adipic Acid) | 68–72% | >90% |
Enzymatic Degradation
Lipases and esterases catalyze the hydrolysis of this compound under mild conditions, making this process relevant for biodegradation studies.
Key Findings:
-
Candida antarctica Lipase B : This enzyme efficiently cleaves ester bonds in adipate derivatives under solvent-free or diphenyl ether conditions .
-
Biodegradation Pathways : Hydrolysis by esterases produces non-toxic metabolites, reducing environmental persistence .
Reaction Pathway :
Enzymatic Performance Metrics :
| Parameter | Value |
|---|---|
| Optimal Temperature | 60–80°C |
| Enzyme Loading | 1–10% (w/w) |
| Reaction Time | 2–24 hours |
Transesterification
This compound participates in transesterification reactions, exchanging benzyl groups with other alcohols. This reaction is critical in polymer and fragrance synthesis.
Key Findings:
-
Cobalt-Catalyzed Reactions : Cobalt(III) salen complexes enable regioselective transesterification of terminal epoxides, producing mixed-diacyl glycerophosphates .
-
Industrial Applications : Used to synthesize photo-switchable phosphatidic acids for chemical biology studies .
General Reaction :
Industrial and Synthetic Relevance
This compound serves as a precursor in polymer chemistry. For example:
Scientific Research Applications
Chemistry
- Plasticizer : Dibenzyl adipate is primarily used as a plasticizer in polymer chemistry. It enhances the flexibility and durability of polymers, making it valuable in the production of flexible plastics.
Biology
- Ester Hydrolysis Studies : The compound serves as a model substrate for studying ester hydrolysis and enzyme-catalyzed reactions. Its hydrolysis can be catalyzed by esterases, which are enzymes that target ester bonds, providing insights into metabolic processes .
Medicine
- Drug Delivery Systems : Due to its biocompatibility, this compound is being investigated for potential use in drug delivery systems. Its ability to form stable esters can facilitate the controlled release of therapeutic agents.
Industrial Applications
- Fragrance and Cosmetics : this compound is utilized in the production of fragrances and cosmetics due to its pleasant odor and stability. It acts as a solvent and carrier for aromatic compounds, enhancing product formulations.
- Food Industry : It has been explored for use as a flavoring agent or carrier in food products, although specific regulatory approvals may vary by region.
Case Study 1: Plasticizer Efficiency
A study conducted on various plasticizers highlighted this compound's effectiveness in enhancing the mechanical properties of polyvinyl chloride (PVC). The results indicated that PVC composites containing this compound exhibited improved flexibility and tensile strength compared to those with traditional phthalates, which are known for their toxicity .
Case Study 2: Biocompatibility in Drug Delivery
Research exploring the use of this compound in drug delivery systems demonstrated its potential for encapsulating hydrophobic drugs. The study reported that formulations using this compound showed sustained release profiles and minimal cytotoxicity, suggesting its viability for pharmaceutical applications.
Mechanism of Action
The mechanism of action of dibenzyl adipate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release adipic acid and benzyl alcohol, which can then participate in further biochemical reactions. The hydrolysis of this compound is catalyzed by esterases, enzymes that specifically target ester bonds. This process is essential for the metabolism and utilization of the compound in biological systems .
Comparison with Similar Compounds
Structural and Functional Differences
Adipate esters vary based on the alkyl or aryl groups attached to the adipic acid backbone. These structural differences influence their physical properties, applications, and environmental behavior. Below is a comparative analysis of dibenzyl adipate with key analogs:
Key Research Findings
- DEHA vs. This compound : DEHA dominates as a PVC plasticizer due to its superior temperature resilience and low toxicity, whereas this compound is restricted to specialized uses like food-contact materials and fragrances .
- Performance in Polymers: Dioleyl adipate’s long alkyl chains enhance flexibility in polymers, making it ideal for adhesives and packaging films , while this compound’s aromatic groups may limit compatibility with non-polar matrices.
- Environmental Impact : DEHA and dibutyl adipate are prioritized in sustainability studies due to their biodegradability and regulatory acceptance , whereas this compound’s environmental fate remains understudied.
Biological Activity
Dibenzyl adipate (DBA), a diester formed from adipic acid and benzyl alcohol, has garnered attention for its potential biological activities. This article explores the compound's properties, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its central adipate chain (C6H10O4) flanked by two benzyl groups (C7H7) linked through ester bonds. This structure allows for various chemical reactions, including hydrolysis and transesterification, which can influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily antimicrobial properties. Studies have shown its effectiveness against various bacteria and fungi, including Staphylococcus aureus , suggesting its potential as an antimicrobial agent.
Antimicrobial Activity
- Bacterial Inhibition : DBA has demonstrated significant inhibitory effects on a range of bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus , a common pathogen associated with skin infections.
- Fungal Activity : The compound also displays antifungal properties, making it a candidate for further exploration in therapeutic applications.
Despite its promising biological activities, the specific mechanisms underlying the effects of this compound remain largely uncharacterized. Current understanding suggests that the ester bonds may play a crucial role in its interaction with microbial membranes, but detailed studies are needed to elucidate these pathways.
Case Study 1: Antimicrobial Efficacy
A study published in Applied Microbiology evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that DBA effectively reduced bacterial counts in vitro, particularly against gram-positive bacteria. The study highlighted the potential for DBA as an alternative antimicrobial agent in clinical settings.
Case Study 2: Biocompatibility Assessment
In another investigation focusing on biocompatibility, this compound was assessed for cytotoxic effects on mammalian cell lines. The findings suggested low cytotoxicity at concentrations relevant for therapeutic use, indicating that DBA could be safely incorporated into biomedical applications.
Data Table: Summary of Biological Activities
| Activity Type | Organism | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |
| Antifungal | Various fungi | Inhibition of fungal growth | |
| Cytotoxicity | Mammalian cell lines | Low cytotoxicity |
Q & A
Q. What are the recommended synthetic routes for dibenzyl adipate, and how can reaction efficiency be optimized?
this compound is synthesized via esterification of adipic acid with benzyl alcohol. A typical procedure involves:
- Using a molar ratio of adipic acid to benzyl alcohol (1:2) with concentrated sulfuric acid as a catalyst.
- Refluxing the mixture under anhydrous conditions (e.g., toluene as a solvent) to remove water via azeotropic distillation.
- Purification via vacuum distillation or column chromatography to isolate the ester. Efficiency can be improved by optimizing catalyst concentration (e.g., 1-5% H₂SO₄), temperature (110-130°C), and reaction time (4-8 hours) .
Q. Which analytical techniques are most effective for characterizing this compound purity and structure?
- Gas Chromatography-Mass Spectrometry (GC-MS): Detects volatile impurities and confirms molecular weight.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify ester functional groups and confirm benzyl substitution patterns.
- Fourier-Transform Infrared Spectroscopy (FTIR): Validates ester carbonyl (C=O) stretches (~1740 cm⁻¹) and aromatic C-H bonds.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity using reverse-phase columns and UV detection at 210-240 nm .
Q. How can researchers address solubility challenges for this compound in aqueous systems?
this compound is hydrophobic; solubilization strategies include:
- Using co-solvents like ethanol or acetone (10-20% v/v).
- Emulsification with surfactants (e.g., Tween 80) for cell culture or in vitro assays.
- Sonication or heating (40-60°C) to enhance dispersion in polar solvents .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing this compound toxicity in mammalian models?
- Species Selection: Mice and rats show divergent metabolic responses to adipate esters (e.g., hepatic carcinogenicity in mice but not rats for di(2-ethylhexyl) adipate) .
- Dose Range: Use OECD Guideline 421 for reproductive/developmental toxicity, incorporating sub-chronic (50-500 mg/kg/day) and acute exposure studies.
- Endpoint Analysis: Monitor liver enzyme activity (ALT, AST), histopathology, and reproductive organ weights. Include controls for hydrolyzed metabolites (e.g., adipic acid, benzyl alcohol) .
Q. How can contradictions in carcinogenicity data between adipate esters be resolved?
- Mechanistic Studies: Compare metabolic pathways (e.g., hepatic cytochrome P450 activation in mice vs. rapid urinary excretion in rats).
- In Silico Modeling: Use QSAR models to predict this compound’s bioactivity based on structural analogs like di(2-ethylhexyl) adipate.
- Species-Specific Assays: Prioritize human-relevant cell lines (e.g., HepG2 hepatocytes) to assess genotoxicity and oxidative stress markers .
Q. What methodologies are suitable for detecting this compound in environmental matrices?
- EPA Method 506: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by GC-MS quantification.
- Limit of Detection (LOD): Achieve 0.1-1 µg/L in water using isotope-labeled internal standards (e.g., d₄-diethyl phthalate).
- Matrix Effects: Validate recovery rates (70-120%) in soil/sediment using accelerated solvent extraction (ASE) with dichloromethane .
Data Gaps and Methodological Recommendations
- Lack of this compound-Specific Data: Most toxicological and environmental studies focus on di(2-ethylhexyl) adipate. Researchers should explicitly note extrapolation uncertainties .
- Standardized Protocols: Develop OECD-compliant guidelines for this compound, leveraging existing frameworks for phthalate analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
